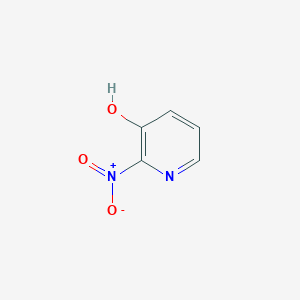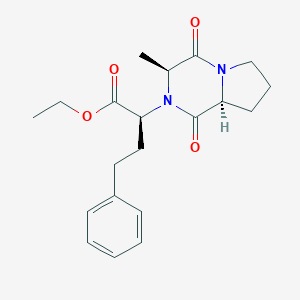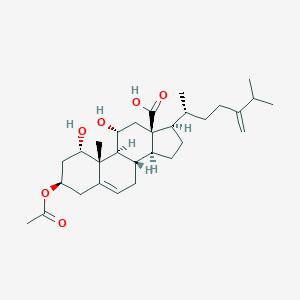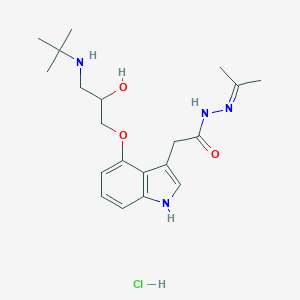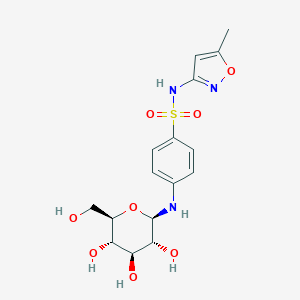
磺胺甲噁唑 N4-葡萄糖苷
描述
科学研究应用
Sulfamethoxazole N4-glucoside has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.
作用机制
Target of Action
Sulfamethoxazole N4-glucoside is a derivative of Sulfamethoxazole (SMX), a sulfonamide antibiotic. The primary target of SMX is the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
SMX inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . Most bacteria meet their need for folic acid by synthesizing it from PABA, as opposed to Animalia that require exogenous folic acid sources . By inhibiting this process, SMX prevents the bacteria from growing and reproducing effectively .
Biochemical Pathways
The inhibition of dihydropteroate synthase by SMX disrupts the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . This disruption affects multiple biochemical pathways within the bacteria, leading to their eventual death .
Pharmacokinetics
SMX is rapidly and completely absorbed and metabolized to various metabolites, including N4-acetyl-, N4-hydroxy-, 5-methylhydroxy-, N4-acetyl-5-methylhydroxy-sulfamethoxazole metabolites, and an N-glucuronide conjugate . The metabolism of SMX is primarily mediated by arylamine N-acetyltransferase (NAT) enzymes, which are responsible for acetylation of SMX at its N4 position . SMX may also undergo oxidation at its C5 and N4 atoms, the latter of which is catalyzed by CYP2C9 . Glucuronidation of the N4 atom is likely mediated by UGT enzymes .
Result of Action
The result of SMX’s action is the effective inhibition of bacterial growth and reproduction. This makes it useful for the treatment of a variety of bacterial infections, including those of the urinary, respiratory, and gastrointestinal tracts .
Action Environment
The action of SMX can be influenced by various environmental factors. For instance, the pH and temperature can affect the absorption and metabolism of SMX . Additionally, the presence of other carbon sources can also influence the biodegradation of SMX . It’s also worth noting that microbial degradation of SMX has been observed in the environment, which can affect its persistence and efficacy .
生化分析
Biochemical Properties
It is known that sulfamethoxazole, the parent compound, inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to para-aminobenzoic acid (PABA) . This suggests that Sulfamethoxazole N4-glucoside may interact with enzymes, proteins, and other biomolecules involved in this pathway.
Cellular Effects
Sulfamethoxazole, the parent compound, is known to have effects on various types of cells and cellular processes . It is plausible that Sulfamethoxazole N4-glucoside may have similar effects, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Sulfamethoxazole, the parent compound, works by inhibiting a sequential step in bacterial folic acid synthesis . It is possible that Sulfamethoxazole N4-glucoside exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Sulfamethoxazole N4-glucoside in laboratory settings. A study on sulfamethoxazole showed that it was rapidly and completely absorbed and metabolized to five metabolites . This suggests that Sulfamethoxazole N4-glucoside may also exhibit changes in its effects over time in laboratory settings.
Dosage Effects in Animal Models
There is currently no information available on the dosage effects of Sulfamethoxazole N4-glucoside in animal models. Sulfonamides, the class of drugs to which sulfamethoxazole belongs, have been used in veterinary medicine to treat a variety of infections . The effects of these drugs can vary with different dosages.
Metabolic Pathways
A study on sulfamethoxazole revealed pathways such as deamination, hydroxylation, acetylation, formylation, and glycosylation . It is plausible that Sulfamethoxazole N4-glucoside may be involved in similar metabolic pathways.
Transport and Distribution
There is currently no information available on the transport and distribution of Sulfamethoxazole N4-glucoside within cells and tissues. Sulfamethoxazole, the parent compound, is known to be rapidly and completely absorbed , suggesting that Sulfamethoxazole N4-glucoside may also be efficiently transported and distributed within cells and tissues.
Subcellular Localization
Given the known effects of sulfamethoxazole on bacterial cells , it is plausible that Sulfamethoxazole N4-glucoside may also localize to specific compartments or organelles within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxazole N4-glucoside typically involves the glucosylation of sulfamethoxazole. One common method is the reaction of sulfamethoxazole with a glucosyl donor in the presence of a catalyst. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 50-80°C. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Sulfamethoxazole N4-glucoside follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Sulfamethoxazole N4-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides and isoxazole derivatives.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: The parent compound, used widely as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action.
Sulfadimethoxine: A long-acting sulfonamide used in veterinary medicine.
Uniqueness
Sulfamethoxazole N4-glucoside is unique due to its glucosylated structure, which may confer different pharmacokinetic properties and biological activities compared to its parent compound and other similar sulfonamides. This structural modification can potentially enhance its solubility, stability, and bioavailability .
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19-28(24,25)10-4-2-9(3-5-10)17-16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-17,20-23H,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDUCXZSJFIYSD-YMILTQATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152639 | |
| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119691-75-7 | |
| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119691-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119691-75-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



